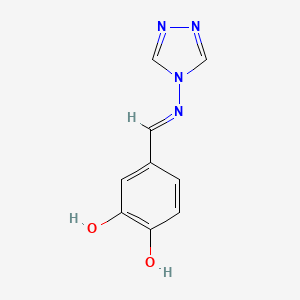

4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol typically involves the reaction of 4H-1,2,4-triazole with a suitable benzene derivative. One common method is the condensation reaction between 4H-1,2,4-triazole and 4-formylbenzene-1,2-diol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The triazole ring can be reduced to form dihydrotriazoles.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrotriazoles

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its efficacy against certain cancer cell lines.

Materials Science: It is used in the synthesis of coordination polymers, which have applications in luminescent sensing and catalysis.

Environmental Science: The compound can be used in the detection of pollutants, such as antibiotics and pesticides, due to its luminescent properties.

Mechanism of Action

The mechanism of action of 4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or interfere with cellular pathways critical for cancer cell survival. For example, it has been shown to inhibit acetylcholinesterase (AChE) and glutathione S-transferase (GST), which are targets for Alzheimer’s disease and cancer therapy, respectively . The compound’s luminescent properties are attributed to its ability to form coordination complexes with metal ions, which can enhance its sensitivity and selectivity in detecting pollutants .

Comparison with Similar Compounds

Similar Compounds

- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid

- 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl acetate

- 4-(((3-Benzyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino)methyl)phenyl 4-bromo benzene sulfonate

Uniqueness

4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol is unique due to its dual functionality, combining the properties of a triazole ring and a benzene ring with hydroxyl groups. This structural feature enhances its versatility in various applications, such as luminescent sensing, catalysis, and medicinal chemistry .

Biological Activity

The compound 4-(((4H-1,2,4-triazol-4-yl)imino)methyl)benzene-1,2-diol , a derivative of triazole, has garnered significant interest due to its diverse biological activities. Triazole compounds are known for their potential therapeutic applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The structure of this compound features a triazole ring linked to a benzene derivative with hydroxyl groups. This configuration is crucial for its biological activity as it allows for interactions with various biological targets.

Antimicrobial and Antifungal Activity

Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance:

- Mechanism of Action : The triazole ring can inhibit the enzyme lanosterol 14α-demethylase, which is critical for ergosterol synthesis in fungi. This inhibition disrupts fungal cell membrane integrity.

- Case Study : A study on related triazole compounds showed significant antifungal activity against Candida albicans and various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated strong activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential:

- In vitro Studies : Compounds similar to this compound have shown the ability to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways .

- Molecular Docking Studies : Docking studies reveal that these compounds can effectively bind to targets such as protein kinases involved in cancer progression, suggesting a potential role in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been documented:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

Table 1: Summary of Biological Activities

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Structure-activity relationship (SAR) studies indicate that modifications on the triazole ring or hydroxyl groups can significantly alter biological potency .

Properties

Molecular Formula |

C9H8N4O2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

4-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H8N4O2/c14-8-2-1-7(3-9(8)15)4-12-13-5-10-11-6-13/h1-6,14-15H/b12-4+ |

InChI Key |

VOSPNINXHCOBPY-UUILKARUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/N2C=NN=C2)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=NN2C=NN=C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.